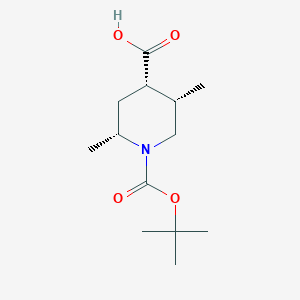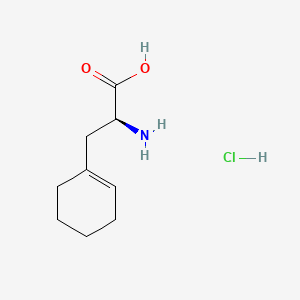
Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid
Vue d'ensemble
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a tetrahydro-2H-pyran-4-yl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the reaction of a suitable precursor with dihydropyran in the presence of an acid catalyst to form the tetrahydro-2H-pyran-4-yl group.
Coupling Reaction: The protected amino acid is then coupled with the tetrahydro-2H-pyran-4-yl precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid undergoes various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Oxidation and Reduction: The tetrahydro-2H-pyran-4-yl group can undergo oxidation to form the corresponding lactone or reduction to form the fully saturated pyran ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Free Amino Acid: Formed upon hydrolysis of the benzyloxycarbonyl group.
Lactone: Formed upon oxidation of the tetrahydro-2H-pyran-4-yl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid depends on its specific application. In biological systems, it may act as a prodrug, releasing the active amino acid upon enzymatic cleavage of the benzyloxycarbonyl group. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s stability and bioavailability by protecting the amino acid from premature degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-furan-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-furan-4-yl group instead of a tetrahydro-2H-pyran-4-yl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-thiopyran-4-yl group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydro-2H-pyran-4-yl group provides additional stability and potential for diverse chemical transformations compared to its analogs.
Propriétés
IUPAC Name |
2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENIAVLDXOKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159950 | |
| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098184-09-8 | |
| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098184-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



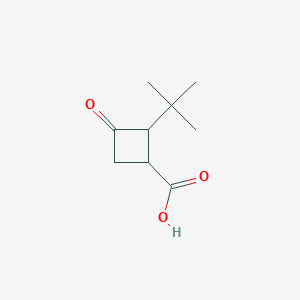
![4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)
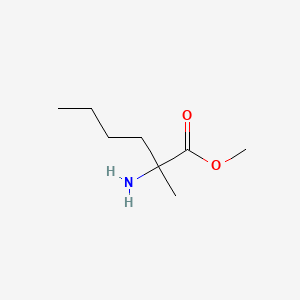
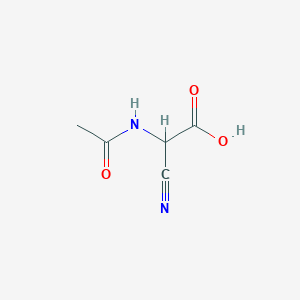
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)
amine hydrochloride](/img/structure/B15305242.png)

![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)

